molecular formula C14H12ClN3O3S B7464136 2-chloro-5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

2-chloro-5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B7464136
M. Wt: 337.8 g/mol
InChI Key: JFELIZHLMCKGCM-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising biological activities, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibits various biochemical and physiological effects. For example, the compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in lab experiments is its potential to exhibit various biological activities. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it challenging to design experiments to fully explore its potential applications.

Future Directions

There are several future directions for research on 2-chloro-5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One potential direction is to further explore its potential as an anti-inflammatory agent, as studies have shown promising results in animal models. Another direction is to investigate its potential as an anticancer agent, as studies have shown that the compound inhibits the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in other areas of medicinal chemistry.

Synthesis Methods

The synthesis of 2-chloro-5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-chloro-5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been found to exhibit various biological activities, making it a promising compound for further research. Some of the potential applications of this compound include its use as an anti-inflammatory agent, an anticancer agent, and an antimicrobial agent.

properties

IUPAC Name

2-chloro-5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c15-10-6-5-8(18(20)21)7-9(10)13(19)17-14-16-11-3-1-2-4-12(11)22-14/h5-7H,1-4H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFELIZHLMCKGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

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